molecular formula C11H13N3O2 B14389663 3-(4-Ethoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one CAS No. 87427-99-4

3-(4-Ethoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one

Cat. No.: B14389663
CAS No.: 87427-99-4
M. Wt: 219.24 g/mol
InChI Key: VJRRYWHEKHSILS-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of an ethoxyphenyl group attached to a dihydrotriazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one typically involves the reaction of 4-ethoxyaniline with appropriate reagents to form the desired triazinone ring. One common method involves the cyclization of 4-ethoxyaniline with formamide under acidic conditions to yield the triazinone structure. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazinone ring to its reduced forms.

    Substitution: The ethoxyphenyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the ethoxyphenyl moiety.

Scientific Research Applications

3-(4-Ethoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • 3-(4-Ethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

3-(4-Ethoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one is unique due to its triazinone ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific arrangement of atoms and functional groups allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

87427-99-4

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-2,5-dihydro-1H-1,2,4-triazin-6-one

InChI

InChI=1S/C11H13N3O2/c1-2-16-9-5-3-8(4-6-9)11-12-7-10(15)13-14-11/h3-6H,2,7H2,1H3,(H,12,14)(H,13,15)

InChI Key

VJRRYWHEKHSILS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NCC(=O)NN2

Origin of Product

United States

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